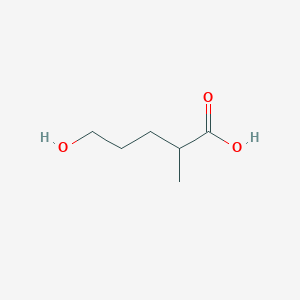

5-Hydroxy-2-methylpentanoic acid

Descripción

Propiedades

Número CAS |

114951-20-1 |

|---|---|

Fórmula molecular |

C6H12O3 |

Peso molecular |

132.16 g/mol |

Nombre IUPAC |

5-hydroxy-2-methylpentanoic acid |

InChI |

InChI=1S/C6H12O3/c1-5(6(8)9)3-2-4-7/h5,7H,2-4H2,1H3,(H,8,9) |

Clave InChI |

YUCINKYUVOIMER-UHFFFAOYSA-N |

SMILES canónico |

CC(CCCO)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthesis from 5-Hydroxy-2-pentanone (Key Precursor Route)

One of the primary documented synthetic routes involves the preparation of this compound from 5-hydroxy-2-pentanone. This method was described in a 1978 study focusing on antimetabolites produced by microorganisms.

| Step Number | Reaction Description | Reagents/Conditions | Outcome/Intermediate Compound |

|---|---|---|---|

| 1 | Starting material: 5-hydroxy-2-pentanone | Commercially available or synthesized | Ketone precursor |

| 2 | Conversion to N-(tetrahydro-3-methyl-2-oxo-2H-pyran-3-yl) acetamide | Acetylation and ring closure | Cyclic acetamide intermediate |

| 3 | Treatment with hydrogen bromide | HBr in suitable solvent | 2-(acetylamino)-5-bromo-2-methylpentanoic acid |

| 4 | Esterification with methanol | Acidic or basic catalysis | Methyl ester derivative |

| 5 | Alkylation of anti-benzaldoxime | Alkylating agent under controlled conditions | Methyl 2-(acetylamino)-2-methyl-5-[(phenylmethylene)amino]-pentanoate N5-oxide |

| 6 | Hydrolysis | Acid or base hydrolysis | N5-hydroxy-2-methylornithine |

| 7 | Aminolysis and acid treatment | Controlled acidic conditions | N2-acetyl-N5-hydroxy-2-methylornithinamide |

| 8 | Carbamimidoylation and hydrolysis | Carbamimidoyl reagents and hydrolysis | N5-hydroxy-2-methylarginine |

- The initial step converts the ketone to an acetamide intermediate, which is key for further functionalization.

- Bromination introduces a reactive site for subsequent esterification and alkylation.

- The sequence of hydrolysis, aminolysis, and acid treatment allows for the introduction and protection of amino and hydroxy groups, ultimately yielding the target hydroxy acid.

Alternative Synthetic Routes and Related Compounds

While direct preparation methods for this compound are limited, related synthetic strategies for optically active amino acids such as 2-methylproline provide insight into potential synthetic approaches.

Patent CN111138335B describes a preparation method for optically active 2-methylproline, which involves:

- Use of amino acid derivatives with hydroxy and methyl substituents.

- Protection and deprotection strategies using groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

- Employing solvents like tetrahydrofuran (THF), ethanol, and acetonitrile under controlled temperature and pH conditions.

- Reactions including chlorination (using thionyl chloride or oxalyl chloride), hydrolysis, and ring-closing metathesis to form cyclic amino acid structures.

Though this patent focuses on 2-methylproline, the chemical principles and reagents involved are relevant for synthesizing hydroxy-substituted branched amino acids and acids such as this compound.

Comparative Summary of Preparation Methods

| Preparation Method | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| From 5-Hydroxy-2-pentanone (Maehr et al.) | 5-Hydroxy-2-pentanone | Acetylation, bromination, esterification, alkylation, hydrolysis | Well-established, yields functionalized hydroxy acid | Multi-step, requires careful control of conditions |

| Related amino acid synthesis (Patent CN111138335B) | Amino acid derivatives, protecting groups | Protection/deprotection, chlorination, hydrolysis, ring closure | Potential for optical activity, adaptable for derivatives | Complex, may require chiral catalysts and multiple purification steps |

Experimental Considerations and Research Findings

Reagents and solvents: Common reagents include hydrogen bromide, methanol, acetylating agents, and hydrolysis catalysts. Solvents such as ethanol, tetrahydrofuran, and acetonitrile are frequently used for their solvation properties and reaction compatibility.

Reaction conditions: Temperature control (cooling and reflux) and pH adjustments are critical to avoid side reactions and degradation of sensitive hydroxy and amino groups.

Yield and purity: Multi-step synthesis requires purification at various stages, including extraction, crystallization, and chromatographic methods to isolate high-purity this compound.

Optical activity: While the main preparation from 5-hydroxy-2-pentanone yields racemic mixtures, methods involving chiral auxiliaries or catalysts, as referenced in related amino acid syntheses, can provide enantiomerically enriched products.

Análisis De Reacciones Químicas

Oxidation Reactions

The secondary alcohol at C5 undergoes oxidation under controlled conditions:

In atmospheric studies of structurally related 5-hydroxy-2-pentanone, OH radicals induced β-scission to form 4-oxopentanal with a rate constant of (1.2 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ . Similar mechanisms likely apply to 5-hydroxy-2-methylpentanoic acid, though steric effects from the methyl group may alter reaction kinetics.

Esterification and Lactonization

The compound participates in intramolecular and intermolecular esterification:

Intramolecular cyclization (acid-catalyzed):

-

Forms a δ-lactone (six-membered ring) via ester bond between C5 hydroxyl and C1 carboxyl groups .

-

Optimal conditions: H₂SO₄ catalyst, reflux in toluene (analogous to proline derivative synthesis) .

Intermolecular esterification :

| Alcohol | Product | Application |

|---|---|---|

| Methanol | Methyl 5-hydroxy-2-methylpentanoate | Intermediate for further functionalization . |

| Benzyl alcohol | Benzyl ester | Used in peptide synthesis for carboxyl protection . |

Amino Group Incorporation

The hydroxyl group enables Strecker-type amination reactions:

-

Cyanide condensation : Reacts with KCN/NH₄Cl to form 2-amino-5-hydroxy-2-methylpentanoic acid .

-

Protection-deprotection strategies :

Acid-Catalyzed Dehydration

Under acidic conditions (H₂SO₄, Δ), the hydroxyl group undergoes elimination:

Aplicaciones Científicas De Investigación

5-Hydroxy-2-methylpentanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.

Biology: The compound is studied for its potential biological activities, including its role in metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds

Mecanismo De Acción

The mechanism of action of 5-Hydroxy-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. These interactions can lead to various biochemical effects, including modulation of metabolic pathways and inhibition of specific enzymes .

Comparación Con Compuestos Similares

Hydrophobicity and Solubility

- This compound balances hydrophilicity (due to -OH and -COOH groups) with moderate steric effects from the methyl branch.

- 5-Hydroxy-2,2-dimethylpentanoic acid (C₇H₁₄O₃) has higher hydrophobicity due to two methyl groups, reducing water solubility compared to the mono-methyl variant .

- 5-Hydroxypentanoic Acid Methyl Ester (C₆H₁₀O₃) exhibits enhanced lipophilicity, favoring solubility in organic solvents .

Pharmacological Potential

- 5-Biphenyl-4-amino-2-methylpentanoic acid (C₁₈H₁₉NO₂) is synthesized for NEO inhibitors, leveraging its biphenyl and amino groups for target binding .

- Thiazole- and thiazolidinone-containing analogs (e.g., compounds in and ) demonstrate enhanced bioactivity. For example, compound 26 in showed a 91% synthetic yield and distinct NMR profiles (δ 1.50–1.56 ppm for aliphatic protons), suggesting stability and purity.

Actividad Biológica

5-Hydroxy-2-methylpentanoic acid (5-HMPA) is a compound of interest in biochemical research, particularly due to its potential biological activities linked to metabolic pathways and neurological functions. This article reviews the existing literature on the biological activity of 5-HMPA, highlighting its role in metabolism, potential therapeutic applications, and relevant case studies.

This compound is a derivative of branched-chain amino acids, specifically isoleucine. Its molecular formula is , and it features a hydroxyl group that contributes to its polar nature, affecting its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 132.16 g/mol |

| Density | 1.04 g/cm³ |

| Melting Point | Not specified |

Metabolic Role

5-HMPA is produced during the metabolism of isoleucine and plays a role in various biochemical pathways. It has been observed that elevated levels of this compound can be associated with certain metabolic disorders, such as maple syrup urine disease (MSUD), where its derivatives accumulate due to enzyme deficiencies in branched-chain amino acid metabolism .

Enzymatic Pathways

The synthesis of 5-HMPA involves several enzymatic reactions, primarily through the action of dehydrogenases that convert substrates derived from isoleucine. The metabolic pathway can be summarized as follows:

- Isoleucine Metabolism : Isoleucine undergoes oxidative degradation.

- Formation of 5-HMPA : Intermediate compounds are converted into 5-HMPA through specific enzymatic actions.

Biological Activity and Therapeutic Potential

Research indicates that 5-HMPA may have neuroprotective effects, particularly in conditions characterized by oxidative stress and neurodegeneration. Studies have shown that compounds similar to 5-HMPA can modulate neurotransmitter levels and exhibit antioxidant properties .

Case Studies

- Neurodegenerative Disorders : A case study involving a child with a novel metabolic disorder highlighted the accumulation of branched-chain ketoacids, including those related to 5-HMPA, leading to severe neurological symptoms. The dietary restriction of isoleucine stabilized neurological functions over time .

- Metabolic Disorders : In patients with MSUD, elevated levels of metabolites related to 5-HMPA were detected, correlating with neurological dysfunctions including psychomotor delays .

Research Findings

Recent studies have focused on the pharmacological applications of 5-HMPA and its derivatives. Some findings include:

- Antioxidant Activity : Compounds derived from 5-HMPA exhibit significant antioxidant properties, which could be beneficial in treating oxidative stress-related diseases.

- Neuromodulation : Preliminary data suggest that 5-HMPA may influence neurotransmitter systems, potentially offering therapeutic avenues for mood disorders and cognitive impairments.

Table: Summary of Biological Activities

Q & A

Q. What are the recommended handling and storage protocols for 5-Hydroxy-2-methylpentanoic acid to ensure laboratory safety?

Answer:

- Handling: Avoid skin, eye, and respiratory exposure. Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Perform operations in a fume hood with mechanical ventilation .

- Storage: Keep at 10–25°C in a cool, dry, well-ventilated area. Separate from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

- Emergency Measures: For eye exposure, rinse with water for 10–15 minutes; for skin contact, wash with soap and water for ≥15 minutes .

Q. What synthetic routes are documented for this compound and its derivatives?

Answer:

- Ester Hydrolysis: Derivatives like ethyl pentanoate can be hydrolyzed under acidic/basic conditions. For example, ethyl 5-(2-(2-phenylacetamido)thiazol-5-yl)pentanoate (Compound 25) was converted to its carboxylic acid via hydrolysis, yielding 91% .

- Protection Strategies: Use tert-butoxycarbonyl (Boc) groups to protect reactive hydroxyl or amino groups during synthesis, as seen in related compounds .

Q. How can researchers characterize the physical and chemical properties of this compound?

Answer:

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 233.26 g/mol (powder form) | |

| Stability | No data; test under inert atmosphere | |

| Analytical Techniques | NMR (for structural elucidation), HPLC-MS |

Advanced Research Questions

Q. How should researchers address gaps in stability and reactivity data for this compound?

Answer:

- Experimental Design: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways. Monitor for hazardous byproducts like CO or NOx .

- Reactivity Testing: Evaluate incompatibilities empirically by exposing the compound to common lab reagents (acids, bases, oxidizers) in controlled settings .

Q. What methodological approaches resolve contradictions in spectral data (e.g., NMR, MS) for structural confirmation?

Answer:

- NMR Analysis: Use deuterated solvents (e.g., DMSO-d6) and 2D techniques (COSY, HSQC) to resolve overlapping signals, as demonstrated for structurally similar thiadiazolylpentanoic acids .

- High-Resolution MS: Employ ESI-TOF/MS to confirm molecular ions (e.g., [M+H]⁺ or [M-H]⁻) and fragment patterns, ensuring alignment with theoretical values .

Q. How can degradation studies be designed to account for the compound’s sensitivity to oxidizers?

Answer:

- Controlled Degradation: Use trace amounts of H₂O₂ or KMnO₄ under varying pH/temperature conditions. Quantify degradation products via LC-MS and assess toxicity (e.g., using Ames test for mutagenicity) .

- Mitigation Strategies: Add antioxidants (e.g., ascorbic acid) to reaction mixtures or storage buffers to suppress oxidative degradation .

Q. What strategies are recommended for ecological risk assessment given the lack of ecotoxicological data?

Answer:

- Read-Across Models: Use data from structurally similar short-chain hydroxy acids (e.g., 5-hydroxypentanoic acid) to predict biodegradability and aquatic toxicity .

- Microcosm Studies: Test the compound in simulated freshwater/sediment systems to measure half-life and bioaccumulation potential .

Methodological Notes

- Safety Gaps: No occupational exposure limits or toxicological data are available. Assume acute toxicity and implement ALARA (As Low As Reasonably Achievable) principles .

- Data Validation: Cross-reference spectral and physicochemical data with peer-reviewed studies to avoid reliance on unverified SDS entries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.